![molecular formula C31H27BO2 B1404285 2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1161009-89-7](/img/structure/B1404285.png)
2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
This compound is a derivative of spirobifluorene . It is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It is a useful blue light emitting material used in organic light emitting diodes (OLEDs) and possesses high photoluminescence efficiency and good chemical stability .
Synthesis Analysis
The synthesis of this compound involves the use of 9,9’-spirobifluorene . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material in the fabrication of perovskite solar cells .Molecular Structure Analysis
The molecular formula of this compound is C31H27BO2 . It has a spirobifluorene structure with carbon atoms of the methylene bridge connected to two fluorene molecules .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 442.37 .Wissenschaftliche Forschungsanwendungen
1. Applications in Organic Light-Emitting Diodes (OLEDs)
Seo and Lee (2017) demonstrated that using a spiro core, specifically 2,2′-bis(3,5-di(9H-carbazol-9-yl)phenyl)-9,9′-spirobi[fluorene] (spiro-mCP), enhances the thermal stability in OLEDs. A blue phosphorescent OLED with a spiro-mCP emitting layer showed high luminescence efficiency, indicating its potential in OLED applications (Seo & Lee, 2017).
2. Synthesis and Characterization
Qi et al. (2013) developed a synthesis procedure for a related compound, 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobi[fluorene], demonstrating good solubility in organic solvents. This work contributes to understanding the synthesis and solubility characteristics of spirobi[fluorene]-based compounds (Qi et al., 2013).
3. Photoluminescence and Electrical Conductivity
Ranger et al. (1997) explored the photophysical properties of well-defined poly(2,7-fluorene) derivatives, synthesized using a palladium-catalyzed coupling process involving a related dioxaborolane compound. These polymers exhibited blue emission with high quantum yields and showed potential for use in blue-light-emitting devices (Ranger et al., 1997).
4. Chain-Growth Polymerization in Polyfluorene Synthesis
Yokoyama et al. (2007) investigated the Suzuki–Miyaura coupling reaction of a related dioxaborolane with tBu3PPd(Ph)Br, demonstrating a chain-growth polymerization mechanism. This research contributes to the understanding of polymerization processes for creating polyfluorene, a significant material in optoelectronic applications (Yokoyama et al., 2007).
5. Applications in Solar Cells
Meena et al. (2020) synthesized perylene diimide-based polymers, used as hole transporting materials in perovskite solar cells, showing the potential of these materials as alternatives to conventional solar cell components (Meena et al., 2020).
6. Development of Anionically Functionalized Polyfluorene
Stay and Lonergan (2013) synthesized a series of anionically functionalized polyfluorene-based conjugated polyelectrolytes, demonstrating the potential of these materials in various electronic applications (Stay & Lonergan, 2013).
Wirkmechanismus
Target of Action
The compound, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene], is primarily used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its primary targets are the electron transport layers of these devices .
Mode of Action
This compound acts as an electron transport or electron-blocking material . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer . In OFETs, it can act as an electron-transport layer, enabling the smooth flow of electrons in the device .
Biochemical Pathways
Its role in electron transport is crucial for the functioning of oleds and ofets .
Pharmacokinetics
While pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of substances in a biological system, in the context of this compound, we can discuss its solubility and stability. The compound is soluble in toluene , which is important for its application in electronic devices.
Result of Action
The result of the compound’s action is the efficient operation of OLEDs and OFETs. By facilitating electron transport, it contributes to the overall performance of these devices .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to air. It is typically stored under inert gas and at room temperature . These conditions help maintain the compound’s stability and performance in electronic devices .
Safety and Hazards
Zukünftige Richtungen
The compound has potential applications in the field of organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used as an electron-transport layer in organic light-emitting diodes (OLEDs), facilitating the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer . It can also be utilized in devices such as organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs) .
Biochemische Analyse
Biochemical Properties
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the smooth flow of electrons in devices .
Cellular Effects
The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in facilitating electron transport in organic light-emitting diodes (OLEDs) highlights its significance in cellular processes .
Molecular Mechanism
At the molecular level, 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It acts as an electron-transport layer, enabling the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer in OLEDs . This mechanism involves enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its properties over extended periods, ensuring consistent performance in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At optimal doses, the compound exhibits beneficial effects, while high doses may lead to toxic or adverse effects. Understanding the threshold effects is crucial for determining safe and effective dosages .
Metabolic Pathways
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in electron transport highlights its significance in metabolic processes .
Transport and Distribution
The transport and distribution of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring efficient performance in biochemical applications .
Subcellular Localization
2-(9,9’-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, enhancing its effectiveness in biochemical reactions .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-4'-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)27-19-11-18-26-28(27)22-14-7-10-17-25(22)31(26)23-15-8-5-12-20(23)21-13-6-9-16-24(21)31/h5-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMWZAAIQOCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146623 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161009-89-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161009-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



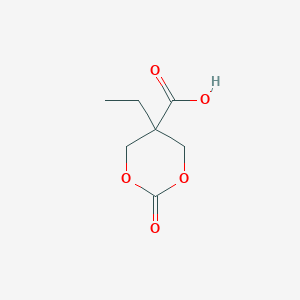
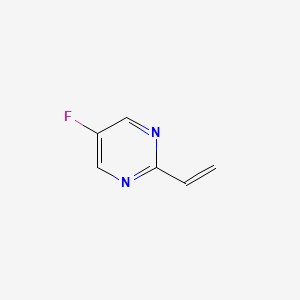
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)
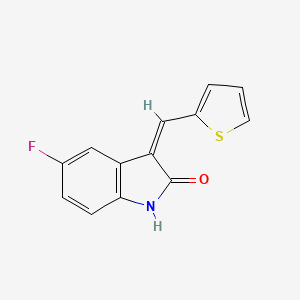
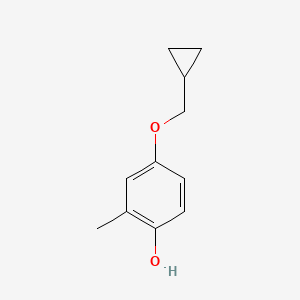
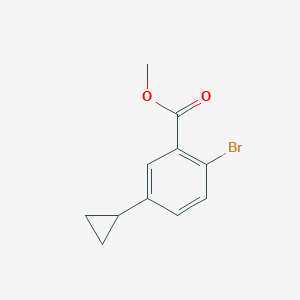
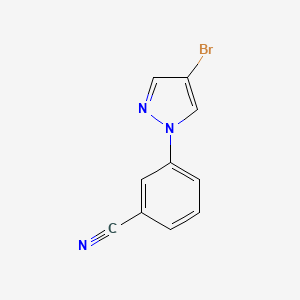

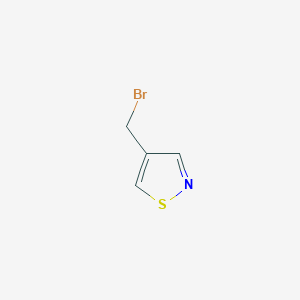
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)

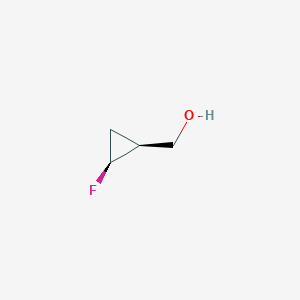
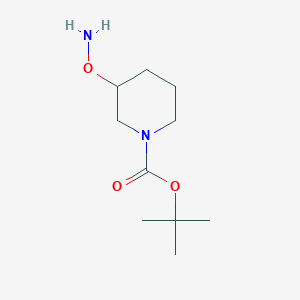
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)